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Compound of Interest

Compound Name: Abt-100
CAS No.: 450839-40-4
Cat. No.: B1662838

Get Quote

ABT-100, also known as A-367074, is a non-peptidomimetic, orally bioavailable small molecule

inhibitor of farnesyltransferase. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of ABT-100
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Property Value
6-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(1-

IUPAC Name methyl-1H-imidazol-5-yl)ethoxy]-4'-
(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile

Synonyms A-367074, A-409100 Hydrochloride
450839-40-4 (Free Base); 852926-14-8

CAS Number

(Hydrochloride Salt)

Molecular Formula

C27H19F3N40s (Free Base); C27H19F3N4Os - HCI
(Hydrochloride Salt)

504.5 g/mol (Free Base); 540.92 g/mol

Molecular Weight )
(Hydrochloride Salt)
Appearance White to beige solid powder
N DMSO: 1-10 mg/mL; Acetonitrile: 0.1-1 mg/mL;
Solubility )
Not soluble in water
FC(F)(OC1=CC=C(C2=C(OC--INVALID-LINK--
SMILES C=C3)
(C4=CN=CN4C)O)C=CC(C#N)=C2)C=C1)F
InChl Key HEUVRFNVTLGKMZ-SANMLTNESA-N

Pharmacology and Mechanism of Action

ABT-100 is a highly potent and selective inhibitor of farnesyltransferase (FTase). FTase is a

critical enzyme that catalyzes the post-translational farnesylation of various cellular proteins,

most notably members of the Ras superfamily of small GTPases. This lipid modification is

essential for the proper subcellular localization and function of these proteins, including their

anchoring to the plasma membrane, which is a prerequisite for their participation in signal

transduction pathways that regulate cell growth, proliferation, and survival.

By inhibiting FTase, ABT-100 prevents the farnesylation of Ras, thereby disrupting its ability to

localize to the cell membrane and initiate downstream signaling cascades. This leads to the

attenuation of oncogenic Ras signaling, which is frequently hyperactivated in human cancers.
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In addition to its effects on Ras, ABT-100 has been shown to inhibit the phosphoinositide 3-
kinase (PI13K)/Akt signaling pathway, further contributing to its anti-tumor effects.
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Figure 1. Mechanism of Action of ABT-100 as a Farnesyltransferase Inhibitor.

Biological Activity

ABT-100 demonstrates broad-spectrum antitumor activity through a combination of
antiproliferative, proapoptotic, and antiangiogenic effects. It effectively inhibits the growth of a
wide range of human cancer cell lines in vitro, particularly those harboring oncogenic Ras
mutations.

Table 2: In Vitro Cell Proliferation Inhibition (ICso) of ABT-100

Cell Line Cancer Type Ras Mutation ICs0 (NM)

EJ-1 Bladder H-Ras 2.2

DLD-1 Colon Ki-Ras 3.8
MDA-MB-231 Breast Ki-Ras 5.9

HCT-116 Colon Ki-Ras 6.9

MiaPaCa-2 Pancreatic Ki-Ras 9.2

PC-3 Prostate Wild-Type 70

DU-145 Prostate Wild-Type 818

HepG2 Liver Wild-Type (2-20 uM range)
Huh? Liver Wild-Type (2-20 uM range)

In addition to inhibiting proliferation, ABT-100 induces apoptosis and suppresses angiogenesis
by reducing the expression of key angiogenic cytokines such as vascular endothelial growth
factor (VEGF), basic fibroblast growth factor (bFGF), and interleukin-8 (IL-8).
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Figure 2. ABT-100 Inhibition of the PI3K/Akt Pathway and Downstream Effects.
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Experimental Protocols

The preclinical evaluation of ABT-100 involved a series of in vitro and in vivo experiments to
characterize its efficacy and mechanism of action.

Cell Proliferation Assay

o Objective: To determine the concentration-dependent inhibitory effect of ABT-100 on the
growth of various human cancer cell lines.

o Methodology:

o Cell Plating: Human cancer cell lines (e.g., EJ-1, DLD-1, HCT-116) are seeded into 96-
well microtiter plates at a predetermined density and allowed to attach overnight.

o Compound Treatment: Cells are treated with a serial dilution of ABT-100 (e.g., from 0.1 to
100 nM) for a specified duration, typically 72 hours to 7 days. A vehicle control (DMSO) is
run in parallel.

o Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT [3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a fluorescence-based assay
like CyQUANT.

o Data Analysis: The absorbance or fluorescence values are measured using a plate reader.
The results are expressed as a percentage of the vehicle control, and the ICso value (the
concentration of drug that inhibits cell growth by 50%) is calculated using non-linear
regression analysis.

In Vivo Xenograft Efficacy Study

o Objective: To evaluate the antitumor activity of orally administered ABT-100 in a living model.
o Methodology:

o Tumor Implantation: Human tumor cells (e.g., EJ-1, DLD-1) are implanted subcutaneously
into the flank of immunodeficient mice (e.g., nude mice).

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1662838/docs?utm_src=pdf-body#chemical-identity-and-physicochemical-properties
https://www.benchchem.com/product/b1662838/docs?utm_src=pdf-body#chemical-identity-and-physicochemical-properties
https://www.benchchem.com/product/b1662838/docs?utm_src=pdf-body#chemical-identity-and-physicochemical-properties
https://www.benchchem.com/product/b1662838/docs?utm_src=pdf-body#chemical-identity-and-physicochemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662838?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mms3), mice are
randomized into treatment and control groups.

o Drug Administration: ABT-100 is administered, often orally via gavage, once or twice daily
at various doses (e.g., 6.25-50 mg/kg/day) for a defined period (e.g., 21 days). The control
group receives the vehicle.

o Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per
week). Animal health is monitored daily.

o Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed
for further analysis.

o Immunohistochemistry (IHC): Tumor sections are analyzed by IHC for markers of
proliferation (Ki-67), apoptosis (TUNEL assay), and angiogenesis (CD31) to elucidate the
in vivo mechanism of action.
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Figure 3. Preclinical Experimental Workflow for the Evaluation of ABT-100.
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Conclusion

ABT-100 is a potent, selective, and orally bioavailable farnesyltransferase inhibitor with a well-
defined mechanism of action. Its ability to inhibit cell proliferation, induce apoptosis, and
suppress angiogenesis through the disruption of Ras and PI3K/Akt signaling pathways makes
it a significant compound in preclinical cancer research. The broad-spectrum antitumor activity
demonstrated in various xenograft models highlights its potential as a therapeutic agent.

 To cite this document: BenchChem. [Chemical Identity and Physicochemical Properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662838/docs#chemical-identity-and-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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